molecular formula C10H10N4O2 B374181 ethyl 4-(1H-tetrazol-1-yl)benzoate CAS No. 357159-60-5

ethyl 4-(1H-tetrazol-1-yl)benzoate

Cat. No.: B374181
CAS No.: 357159-60-5
M. Wt: 218.21g/mol
InChI Key: LRINKFBMZVKNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of ethyl 4-(1H-tetrazol-1-yl)benzoate are currently unknown. This compound is a product for proteomics research

Mode of Action

Tetrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding

Result of Action

Some tetrazole derivatives have shown significant inhibitory effects in certain contexts , but the specific effects of this compound require further investigation.

Chemical Reactions Analysis

Ethyl 4-(1H-tetrazol-1-yl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-(tetrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRINKFBMZVKNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How was ethyl 4-(1H-tetrazol-1-yl)benzoate synthesized in the study?

A1: this compound (labeled as S1 in the study) was synthesized through a single-step reaction. Ethyl 4-aminobenzoate was reacted with sodium azide and triethyl orthoformate in hot glacial acetic acid []. This reaction efficiently formed the tetrazole ring, yielding the desired compound.

Q2: What was the significance of synthesizing this compound in the context of the research?

A2: this compound served as a crucial starting material for synthesizing a series of tetrazole derivatives in the study []. The researchers aimed to investigate the antioxidant potential of various tetrazole-containing compounds. By modifying this compound, they could analyze how structural changes impacted the antioxidant activity.

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